For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Properties of Chloromethyl Silanes
Executive Summary
Chloromethyl silanes are a class of organosilicon compounds characterized by the presence of a chloromethyl group (–CH₂Cl) bonded directly to a silicon atom. This functionality imparts unique reactivity, making them crucial intermediates in the synthesis of a wide array of silicon-containing materials. They serve as fundamental building blocks for silicones, coupling agents, and complex organic molecules. Their industrial production is dominated by the direct Müller-Rochow process, while laboratory-scale syntheses offer versatility for creating more specialized structures. This guide provides a comprehensive overview of the synthesis, properties, and key reactions of chloromethyl silanes, presenting quantitative data, detailed experimental protocols, and process visualizations to support advanced research and development.
Synthesis of Chloromethyl Silanes
The synthesis of chloromethyl silanes can be broadly categorized into large-scale industrial production and more versatile laboratory-scale methods. The choice of method depends on the desired silane structure, scale, and available precursors.
Industrial Synthesis: The Müller-Rochow Process
The cornerstone of industrial organosilicon chemistry is the Müller-Rochow process, or "Direct Synthesis," which reacts elemental silicon with methyl chloride.[1][2][3] This highly exothermic reaction is conducted at high temperatures in a fluidized bed reactor, using copper as a catalyst to produce a mixture of methylchlorosilanes.[1][4]
The primary product is dimethyldichlorosilane ((CH₃)₂SiCl₂), but other compounds, including chloromethyl silanes, are formed.[2] The composition of the raw silane mixture is sensitive to reaction conditions and the presence of promoters like zinc and tin.[1][4] The crude product mixture is then separated by extensive fractional distillation.[1][2][5]
General Reaction Scheme: 2 CH₃Cl + Si → (CH₃)₂SiCl₂ (major product) + other methylchlorosilanes
Experimental Protocol: Müller-Rochow Process
Objective: To produce a mixture of methylchlorosilanes via the direct reaction of silicon and methyl chloride.
Materials & Equipment:
-
Silicon powder, 97% purity, particle size 45-250 µm.[1]
-
Methyl chloride (CH₃Cl).[1]
-
Copper catalyst (e.g., copper oxides or chlorides).[6]
-
Condensation train for product collection.
-
Distillation columns for purification.[1]
Procedure:
-
Contact Mass Preparation: A contact mass is prepared by intimately mixing finely ground silicon powder with a copper catalyst and promoters.[6]
-
Reactor Setup: The contact mass is loaded into a fluidized bed reactor and heated to approximately 280-340°C under an inert nitrogen atmosphere.[1][6]
-
Reaction Initiation: A powerful stream of gaseous methyl chloride is introduced into the reactor. The gas serves as both a reactant and the fluidizing medium.[1][6] The reaction is typically conducted at temperatures between 250°C and 300°C and pressures of 1 to 5 bar.[1][2]
-
Temperature Control: The reaction is highly exothermic, and careful temperature management is critical to maintain selectivity towards the desired products and prevent thermal runaway.[1]
-
Product Collection: The gaseous product stream exits the reactor and passes through a condensation system to separate the raw silane mixture from unreacted methyl chloride, which is recycled.[1]
-
Purification: The condensed liquid, a mixture of various methylchlorosilanes, is purified through a series of fractional distillation columns to separate the individual components based on their boiling points.[1][2]
Caption: Workflow for the industrial synthesis of methylchlorosilanes.
Laboratory-Scale Synthesis Methods
For research and the synthesis of specialized chloromethyl silanes, several laboratory-scale methods are employed.
This method involves the direct chlorination of a methyl group on a chloro(methyl)silane precursor using a chlorinating agent like sulphuryl chloride (SO₂Cl₂) and a free-radical initiator.[7] The reaction can be challenging to control, as over-chlorination can occur.[7]
Experimental Protocol: Free-Radical Chlorination
Objective: To synthesize chloro(chloromethyl)dimethylsilane from chlorotrimethylsilane.
Materials:
-
Chlorotrimethylsilane ((CH₃)₃SiCl).[7]
-
Sulphuryl chloride (SO₂Cl₂).[7]
-
Benzoyl peroxide (initiator).[7]
-
Two-necked round-bottom flask (500 mL).
-
Magnetic stirrer, reflux condenser, guard tube.
Procedure:
-
Setup: In a 500 mL two-necked flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride guard tube, combine chlorotrimethylsilane (27.2 g, 0.25 M) and sulphuryl chloride (33.8 g, 0.25 M).[7]
-
Initiation: Heat the reaction mixture to reflux. To the refluxing solution, add benzoyl peroxide (0.2 g) in portions over 2 hours.[7]
-
Reaction: Continue heating the solution under reflux for an additional 10 hours.[7]
-
Purification: After cooling, distill the reaction mixture to separate the unreacted starting material from the desired product, chloro(chloromethyl)dimethylsilane (yield: ~43%, b.p. 114-116°C).[7]
This method introduces a chloromethyl group by reacting a polychlorosilane with diazomethane (CH₂N₂).[7] It is particularly useful for synthesizing monochloromethyl products with high purity, such as trichloro(chloromethyl)silane from tetrachlorosilane.[7]
Experimental Protocol: Methylation with Diazomethane
Objective: To synthesize chloro(chloromethyl)dimethylsilane from dichlorodimethylsilane.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂).
-
Diazomethane (CH₂N₂), generated in situ (e.g., from diazald and KOH) and dried.[7] Note: Diazomethane is toxic and explosive; handle with extreme caution.
-
Anhydrous diethyl ether.
-
Reaction flask cooled to -10°C.
Procedure:
-
Preparation: Prepare a dried ethereal solution of diazomethane.[7]
-
Reaction Setup: Dissolve dichlorodimethylsilane in anhydrous diethyl ether in a flask and cool the solution to approximately -10°C.[7]
-
Addition: Slowly add the ethereal diazomethane solution to the cooled chlorosilane solution. The disappearance of the yellow color of diazomethane indicates a fast reaction.[7]
-
Completion: After the addition is complete, allow the reaction mixture to reflux for 2 hours.[7]
-
Purification: Distill the mixture to isolate the product, chloro(chloromethyl)dimethylsilane (yield: ~57%, b.p. 114-115°C).[7]
The Grignard reaction is a versatile method for synthesizing chloromethyl(organo)silanes by reacting a chloromethyl-substituted chlorosilane with an organomagnesium halide (Grignard reagent).[8] This allows for the introduction of various organic groups (e.g., phenyl, alkyl) onto the silicon atom.
Experimental Protocol: Grignard Synthesis of (Chloromethyl)dimethylphenylsilane
Objective: To synthesize (chloromethyl)dimethylphenylsilane.
Materials & Equipment:
-
Chloro(chloromethyl)dimethylsilane.[9]
-
Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF.[9]
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (catalyst).[9]
-
1,4-Dioxane (anhydrous).[9]
-
Flame-dried, three-necked, round-bottom flask under an argon atmosphere.
-
Pressure-equalizing dropping funnel.
Procedure:
-
Catalyst & Solvent: Place the zinc catalyst (0.64 g, 2.5 mmol) in the flask under argon. Add 1,4-dioxane (240 mL), followed by chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) via the dropping funnel.[9]
-
Cooling: Cool the mixture in an ice/water bath.[9]
-
Grignard Addition: Add the phenylmagnesium bromide solution (250 mL, 250 mmol) dropwise over 30 minutes. A gentle exotherm and formation of white salts will be observed.[9]
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.[9]
-
Workup: Pour the reaction mixture into an ice-cold saturated aqueous ammonium chloride solution (150 mL). Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic phases.[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid (yield: 80-81%, b.p. 115°C at 23 mmHg).[9]
Caption: Overview of common laboratory synthesis strategies.
Physical and Chemical Properties
Chloromethyl silanes are generally colorless to light yellow liquids with distinctive odors.[7][10] They are highly flammable and react vigorously with water, releasing toxic and corrosive hydrogen chloride gas.[10] Due to their reactivity, they must be handled in a moisture-free environment.
Data Presentation: Physical Properties
The physical properties of chloromethyl silanes vary with the number of methyl and chloro groups attached to the silicon atom.
| Compound Name | Formula | CAS No. | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Chloromethyl silane | CH₅ClSi | 993-00-0 | 80.59 | 8.7 (est.) | 0.884 |
| Chloro(chloromethyl)dimethylsilane | C₃H₈Cl₂Si | 1719-57-9 | 143.09 | 114 - 116 | 1.086 (@ 25°C) |
| Dichloro(chloromethyl)methylsilane | C₂H₅Cl₃Si | 1558-33-4 | 163.52 | 118 - 119 | 1.277 (@ 25°C) |
| Trichloro(chloromethyl)silane | CH₂Cl₄Si | 1558-25-4 | 183.93 | 117 - 118 | 1.470 |
| (Chloromethyl)diethylmethylsilane | C₆H₁₅ClSi | 2943-81-9 | 150.72 | 147.3 | 0.862 |
| Chlorobis(chloromethyl)methylsilane | C₃H₇Cl₃Si | 18171-56-7 | 177.53 | 148.9 (422 K) | - |
| (Chloromethyl)dimethylphenylsilane | C₉H₁₃ClSi | 1833-51-8 | 184.74 | 115 (@ 23 mmHg) | 1.026 (@ 25°C) |
Data compiled from multiple sources.[7][9][10][11][12][13]
Chemical Reactions and Applications
The reactivity of chloromethyl silanes is dominated by the two functional sites: the silicon-chlorine bond(s) and the carbon-chlorine bond in the chloromethyl group.
Reactions at the Si-Cl Bond
Like other chlorosilanes, the Si-Cl bond is susceptible to nucleophilic attack. It readily hydrolyzes in the presence of water to form siloxanes and HCl.
Reactions at the C-Cl Bond
The C-Cl bond in the chloromethyl group allows for a wide range of synthetic transformations, making these compounds valuable intermediates.
-
Grignard Reagent Formation: The chloromethyl group can react with magnesium to form a Grignard reagent, (silyl)methylmagnesium chloride, which is a powerful nucleophile for C-C bond formation.[14]
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. For example, reaction with triphenylphosphine yields a phosphonium salt, a precursor for Wittig-type reactions.[14]
-
Peterson Olefination: α-Silyl carbanions, generated from chloromethyl silanes, react with aldehydes and ketones to form alkenes in a stereoselective manner.[14]
Caption: General pathway for functionalizing chlorosilanes via Grignard reaction.
Conclusion
Chloromethyl silanes are indispensable reagents in both industrial and academic settings. The Müller-Rochow process provides an economical route to key methylchlorosilane precursors, while laboratory methods such as chlorination, methylation, and Grignard reactions offer the precision needed to construct complex, functionalized organosilicon molecules. A thorough understanding of their synthesis, properties, and reactivity is essential for professionals engaged in materials science, organic synthesis, and the development of novel silicon-based technologies. The protocols and data provided herein serve as a foundational guide for the safe and effective utilization of these versatile chemical intermediates.
References
- 1. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. Direct process - Wikipedia [en.wikipedia.org]
- 3. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry - Synthesis methyl chlorosilanes - Silicones Europe [silicones.eu]
- 6. DE19817775A1 - Mueller-Rochow direct synthesis of methylchlorosilanes useful in linear polysiloxane production - Google Patents [patents.google.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chloromethyl silane CAS#: 993-00-0 [m.chemicalbook.com]
- 11. Silane,(chloromethyl)diethylmethyl- | CAS#:2943-81-9 | Chemsrc [chemsrc.com]
- 12. 993-00-0 CAS MSDS (Chloromethyl silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Silane, chlorobis(chloromethyl)methyl- (CAS 18171-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. benchchem.com [benchchem.com]
